molecular formula C10H8F5N3O B10919450 1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10919450
M. Wt: 281.18 g/mol
InChI Key: OVZSYRZJPBKQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a pentafluoroethyl group and two methyl groups. The presence of the pentafluoroethyl group imparts significant electronic and steric effects, making this compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors, such as a substituted pyridine and a hydrazine derivative, under acidic or basic conditions.

    Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via nucleophilic substitution reactions using pentafluoroethyl halides or sulfonates.

    Methylation: The final step involves the methylation of the nitrogen atoms, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydro derivatives.

    Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the pyrazolopyridine core.

    Reduction: Dihydro derivatives.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1,3-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets due to its unique electronic properties.

    Materials Science: The compound’s fluorinated group makes it useful in the development of materials with specific electronic and hydrophobic properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyl group can enhance binding affinity through hydrophobic interactions and electronic effects, while the pyrazolopyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-4-(TRIFLUOROMETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    1,3-DIMETHYL-4-(METHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: Lacks the fluorinated group, leading to different electronic properties.

Uniqueness

The presence of the pentafluoroethyl group in 1,3-DIMETHYL-4-(1,1,2,2,2-PENTAFLUOROETHYL)-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE imparts unique electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in both medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8F5N3O

Molecular Weight

281.18 g/mol

IUPAC Name

1,3-dimethyl-4-(1,1,2,2,2-pentafluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C10H8F5N3O/c1-4-7-5(9(11,12)10(13,14)15)3-6(19)16-8(7)18(2)17-4/h3H,1-2H3,(H,16,19)

InChI Key

OVZSYRZJPBKQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(C(F)(F)F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.